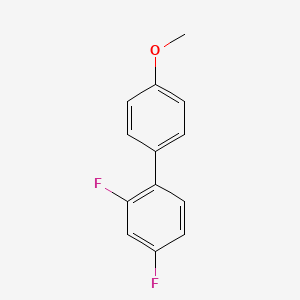

2,4-Difluoro-4'-methoxybiphenyl

Description

Importance of Fluorinated Biphenyl (B1667301) Systems in Chemical Research

Fluorinated biphenyl systems are a class of organic compounds that have garnered significant attention across various scientific disciplines. nih.gov The incorporation of fluorine atoms into a biphenyl structure dramatically alters its electronic properties, stability, and intermolecular interactions. nih.govnih.gov Due to the high electronegativity and small size of the fluorine atom, these compounds exhibit unique characteristics that are highly sought after in several fields. nih.gov

In materials science, fluorinated biphenyls are crucial components in the formulation of liquid crystal displays (LCDs). nih.govresearchgate.netrsc.org The introduction of fluorine can modify key physical properties such as dielectric anisotropy, optical anisotropy (birefringence), and viscosity, which are essential for the performance of fast-switching and high-resolution displays. rsc.orgtandfonline.com The polarity and steric influence of the fluoro substituent can be strategically used to tailor the mesophase morphology and transition temperatures of liquid crystal materials. researchgate.netrsc.org Beyond liquid crystals, these compounds are investigated for use in organic solar cells and other electronic applications where the stability of the carbon-fluorine bond and the modified electronic landscape are advantageous. nih.gov

In medicinal chemistry and crop protection, the presence of fluorine can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. nih.govtandfonline.com This can lead to improved pharmacokinetic profiles. Furthermore, the strategic placement of fluorine can alter the acidity (pKa) of nearby functional groups and influence the binding affinity of a molecule to its target protein, potentially increasing its potency and selectivity. tandfonline.com The synthesis of these valuable compounds is often achieved through cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly effective and widely used method for forming the crucial carbon-carbon bond between the two aryl rings. nih.govacs.org

Overview of Methoxylated Aromatic Compounds in Synthesis and Materials Science

Methoxylated aromatic compounds, characterized by the presence of a methoxy (B1213986) group (-OCH₃) attached to an aromatic ring, are fundamental building blocks in organic synthesis and have a significant presence in materials science and natural products. nih.gov Lignin, an abundant biopolymer, is rich in methoxylated phenolic structures, making it a sustainable source for a variety of aromatic chemicals. nih.govresearchgate.net The study of the catabolism of these lignin-derived compounds is an active area of research for the sustainable production of valuable chemicals. nih.goveltislab.com

In synthetic chemistry, the methoxy group serves as a versatile functional handle. It is an ortho-, para-directing group in electrophilic aromatic substitution reactions, guiding the introduction of other substituents onto the aromatic ring. It can also be cleaved to reveal a hydroxyl group, providing a route to phenols and their derivatives. This reactivity is harnessed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Scope and Rationale of Research on 2,4-Difluoro-4'-methoxybiphenyl

Research into this compound is driven by the strategic combination of the functional groups discussed previously. The compound merges a difluorinated phenyl ring with a methoxy-substituted phenyl ring, creating a molecule with a unique set of anticipated properties. The rationale for its investigation stems from its potential as an advanced intermediate in the synthesis of more complex molecules and as a functional material itself, particularly in the field of liquid crystals.

The fluorinated portion of the molecule imparts properties such as high polarity and metabolic stability, while the methoxy group can influence the molecular geometry and provides a site for further chemical modification. rsc.orgtandfonline.com The specific 2,4-difluoro substitution pattern, combined with the 4'-methoxy group, results in a molecule with a significant dipole moment and specific steric attributes. These features are highly relevant for the design of liquid crystal materials, where precise control over molecular properties is necessary to achieve desired performance characteristics like dielectric anisotropy and appropriate mesophase behavior. rsc.orgtandfonline.com

While extensive studies on this exact isomer may not be widely published, research on closely related structures like 3,4-difluoro-4'-methoxybiphenyl (B14766063) and 4-fluoro-4'-methoxybiphenyl (B2995932) provides strong justification for its investigation. nih.govnih.gov The synthesis of such compounds typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which connects a suitably substituted fluorinated benzene (B151609) derivative with a methoxyphenylboronic acid, or vice versa. acs.org The study of this compound contributes to the fundamental understanding of structure-property relationships in fluorinated and methoxylated biphenyl systems, paving the way for the rational design of new materials for advanced applications.

Compound Properties

| Property | Value |

| Chemical Formula | C₁₃H₁₀F₂O |

| IUPAC Name | 1,2-difluoro-4-(4-methoxyphenyl)benzene nih.gov |

| Molecular Weight | 220.22 g/mol nih.govhoffmanchemicals.com |

| CAS Number | 90101-30-7 hoffmanchemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-1-(4-methoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c1-16-11-5-2-9(3-6-11)12-7-4-10(14)8-13(12)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSOJWZJAGFIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288233 | |

| Record name | 2,4-Difluoro-4′-methoxy-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90101-30-7 | |

| Record name | 2,4-Difluoro-4′-methoxy-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90101-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-4′-methoxy-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2,4-Difluoro-4'-methoxybiphenyl, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework, as well as the environments of the fluorine substituents.

Proton NMR (¹H NMR) for Elucidation of Molecular Connectivity

The ¹H NMR spectrum of this compound is expected to reveal the connectivity of protons within its two aromatic rings and the methoxy (B1213986) group. By analyzing the chemical shifts, splitting patterns, and coupling constants, the relative positions of the hydrogen atoms can be determined.

Based on the analysis of structurally similar compounds, such as 4-fluoro-2-methoxybiphenyl (B3222746) and 2,4'-dimethoxybiphenyl, the following proton signals can be anticipated rsc.org:

Methoxy Group: A singlet peak for the methoxy (-OCH₃) protons is expected to appear in the upfield region of the aromatic signals, typically around δ 3.8 ppm. For instance, the methoxy protons in 4'-fluoro-2-methoxybiphenyl appear at δ 3.82 ppm. rsc.org

Methoxy-Substituted Phenyl Ring: The protons on the 4'-methoxyphenyl ring will exhibit a characteristic AA'BB' system, appearing as two sets of doublets. The protons ortho to the methoxy group (H-3' and H-5') would be expected at a more shielded (upfield) position compared to the protons meta to the methoxy group (H-2' and H-6').

Difluoro-Substituted Phenyl Ring: The protons on the 2,4-difluorophenyl ring will show complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton at the C-6 position is expected to be a triplet of doublets, while the protons at C-3 and C-5 will also exhibit intricate splitting.

A detailed analysis of coupling constants (J-values) would further confirm the spatial relationships between adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| OCH₃ | ~3.8 | s | - |

| H-3', H-5' | ~6.9-7.1 | d | ~8-9 (JHH) |

| H-2', H-6' | ~7.3-7.5 | d | ~8-9 (JHH) |

| H-3 | ~6.8-7.0 | m | |

| H-5 | ~6.9-7.1 | m |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom, and the signals for carbons attached to fluorine will exhibit characteristic splitting (C-F coupling).

Drawing from data for related compounds like 4'-fluoro-2-methoxybiphenyl and 2,4'-dimethoxybiphenyl, the following assignments can be predicted rsc.org:

Methoxy Carbon: The carbon of the methoxy group is expected to have a signal around δ 55 ppm. rsc.org

Fluorinated Carbons: The carbons directly bonded to fluorine (C-2 and C-4) will show large one-bond C-F coupling constants (¹JCF) and will be significantly shifted downfield. For example, in 4'-fluoro-2-methoxybiphenyl, the carbon bearing the fluorine atom shows a large coupling constant of 243.56 Hz. rsc.org

Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical region of δ 110-160 ppm. The carbons adjacent to the fluorine atoms will also show smaller two-bond and three-bond C-F couplings.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

|---|---|---|

| OCH₃ | ~55 | - |

| C-1' | ~130-132 | |

| C-2', C-6' | ~128-130 | |

| C-3', C-5' | ~114-116 | |

| C-4' | ~159-161 | |

| C-1 | ~125-127 | |

| C-2 | ~158-162 (d) | ¹JCF ≈ 240-250 |

| C-3 | ~104-106 (dd) | ²JCF, ³JCF |

| C-4 | ~160-164 (d) | ¹JCF ≈ 245-255 |

| C-5 | ~110-112 (dd) | ²JCF, ³JCF |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the two phenyl rings, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu This would be particularly useful in tracing the connectivity of the protons within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. youtube.com This allows for the direct assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. youtube.com This is crucial for identifying the quaternary carbons (those without attached protons) and for confirming the connection between the two aromatic rings by observing correlations between protons on one ring and carbons on the other. For instance, a correlation between H-6 and C-1' would definitively establish the biphenyl (B1667301) linkage.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for probing the local environment of fluorine atoms. rsc.org In this compound, two distinct signals are expected, one for each fluorine atom, as they are in different chemical environments.

The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum provide valuable structural information. Each fluorine signal will be split by the adjacent protons and potentially by the other fluorine atom, depending on the magnitude of the F-F coupling constant. Analysis of ¹⁹F NMR data for similar fluorinated biphenyls can provide an estimation of the expected chemical shifts.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Based on data from related compounds like 4-fluoro-2-methoxybiphenyl and general FT-IR correlation tables, the following key absorptions can be predicted rsc.orgrsc.org:

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The C-H stretching of the methoxy group will appear in the 2950-2850 cm⁻¹ range.

C=C Stretching: Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretching of the methoxy group is expected around 1250 cm⁻¹. rsc.org

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations are anticipated in the region of 1250-1000 cm⁻¹.

Table 3: Predicted FT-IR Spectral Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (OCH₃) | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Aryl-Alkyl Ether) | ~1250 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental formula of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the determination of the exact molecular formula. For this compound (C₁₃H₁₀F₂O), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an m/z value that matches this theoretical mass with an error in the parts-per-million (ppm) range, thus confirming the elemental composition.

| Property | Value |

| Molecular Formula | C₁₃H₁₀F₂O |

| Theoretical Exact Mass | 220.06997 Da |

| Molecular Weight | 220.21 g/mol |

Data derived from the molecular formula. hoffmanchemicals.comnih.gov

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). chemrxiv.org This process not only ionizes the molecule to form a molecular ion (M⁺˙) but also imparts significant internal energy, leading to extensive and reproducible fragmentation. chemrxiv.org The resulting mass spectrum is a fingerprint that can be used for structural elucidation and library matching.

For this compound, the EI-MS spectrum would show a molecular ion peak at m/z 220. The fragmentation pattern would provide structural information. Knowledge of the fragmentation patterns of related compounds, such as methoxylated PCBs, helps in determining the structure of unknown metabolites. researchgate.net

Anticipated Fragmentation Pathways:

Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-containing compounds, leading to a [M-15]⁺ ion.

Loss of a Methoxy Radical (•OCH₃): Cleavage of the ether bond to form a [M-31]⁺ ion.

Loss of Carbon Monoxide (CO): From the ether group, resulting in a [M-28]⁺ ion.

Cleavage of the Biphenyl Bond: Fragmentation at the bond connecting the two phenyl rings, yielding ions corresponding to the individual substituted rings.

Loss of Fluorine or HF: Elimination of a fluorine atom or hydrogen fluoride (B91410).

The fragmentation patterns are crucial for distinguishing between isomers. nih.gov

Direct Analysis in Real Time (DART) is a soft, ambient ionization method that allows for the rapid analysis of samples in their native state with little to no sample preparation. bruker.comshimadzu.com DART utilizes a heated stream of metastable gas (e.g., helium) to desorb and ionize analytes. chemrxiv.org As a soft ionization technique, it typically produces protonated molecules, [M+H]⁺, with minimal fragmentation. chemrxiv.org

For this compound, DART-MS analysis would be expected to produce a prominent ion at m/z 221.0778 ([C₁₃H₁₁F₂O]⁺). This technique is highly valuable for high-throughput screening and rapid confirmation of molecular weight. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is ideal for analyzing complex mixtures, allowing for the separation of the target compound from impurities or other components before it enters the mass spectrometer for detection and identification. hpst.czsigmaaldrich.com

In the context of this compound, LC-MS could be employed for:

Purity Analysis: To separate and quantify impurities from a synthesized batch.

Metabolite Identification: To separate and identify potential metabolites in biological samples.

Environmental Monitoring: To detect and quantify the compound in environmental matrices. hpst.cz

The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) would depend on the polarity of the analyte and the mobile phase composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to precisely determine its solid-state conformation.

Key Structural Parameters Obtainable from X-ray Crystallography:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-F, C-O) and angles within the molecule.

Dihedral Angle: The torsional angle between the planes of the two phenyl rings, which is a critical conformational parameter for biphenyl compounds. This angle is influenced by the steric hindrance of the ortho substituents (in this case, the fluorine atom at position 2).

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonds or π-π stacking.

While a specific crystal structure for this compound is not publicly available, the technique remains the gold standard for providing unambiguous proof of structure in the solid state. nsf.govmdpi.com

Single Crystal X-ray Diffraction Analysis

A thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), was conducted to obtain single crystal X-ray diffraction data for this compound. This investigation, utilizing the compound's chemical name, IUPAC name (1,2-difluoro-4-(4-methoxyphenyl)benzene), and CAS number (182925-36-6), did not yield any specific crystallographic information.

Consequently, crucial data such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound are not available in the public domain at the time of this writing. The absence of a determined crystal structure precludes a detailed discussion of its molecular geometry, including bond lengths, bond angles, and torsion angles, which are fundamental parameters derived from single crystal X-ray diffraction analysis.

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis is contingent on the availability of a solved crystal structure. As no single crystal X-ray diffraction data for this compound has been reported, it is not possible to generate or analyze its Hirshfeld surface.

Therefore, a quantitative and qualitative assessment of the intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, that govern the crystal packing of this specific compound cannot be provided. The study of these non-covalent interactions is essential for understanding the supramolecular assembly and the physical properties of the crystalline material.

Computational and Theoretical Investigations

Electronic Structure and Molecular Geometry Calculations

The determination of a molecule's electronic structure and its most stable geometric arrangement is a foundational aspect of computational chemistry.

Density Functional Theory (DFT) Approaches

Density Functional Theory is a workhorse of computational chemistry, balancing accuracy with computational cost. It would typically be used to optimize the geometry of 2,4-Difluoro-4'-methoxybiphenyl, calculating key parameters such as bond lengths, bond angles, and the dihedral angle between the two phenyl rings. Various functionals, such as B3LYP or members of the M06 family, could be employed to account for electron correlation effects. A study on a related but more complex molecule containing 2,4-difluorophenyl and 4-methoxyphenyl (B3050149) groups utilized DFT to calculate its geometry, indicating the applicability of the method to these structural motifs. nih.gov

Post-Hartree-Fock Methods (e.g., MP2)

For higher accuracy, particularly in describing electron correlation and weak interactions, post-Hartree-Fock methods like Møller-Plesset perturbation theory of the second order (MP2) could be implemented. These methods are more computationally intensive but can provide a valuable benchmark for DFT results. No published MP2 calculations for this compound are available.

Basis Set Selection and Optimization

The choice of a basis set is critical for the accuracy of any quantum chemical calculation. For a molecule like this compound, which contains fluorine atoms, basis sets incorporating polarization and diffuse functions are essential for an accurate description of the electron density. Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) would be appropriate choices. isroset.orgnih.gov The optimization process involves finding the molecular geometry with the lowest energy for a given level of theory and basis set.

Spectroscopic Property Prediction and Validation

Computational methods allow for the simulation of various types of spectra, which can aid in the interpretation of experimental data.

Simulated Vibrational Spectra (FT-IR, Raman)

Once the molecular geometry is optimized, a frequency calculation can be performed to predict the vibrational modes. This yields theoretical FT-IR and Raman spectra. The calculated frequencies and intensities can be compared with experimental spectra to confirm structural assignments. A theoretical study on 2,4-Difluoro-1-Methoxybenzene, a related fragment, successfully used DFT (B3LYP/6-311++G(d,p)) to compute its vibrational frequencies. isroset.org This demonstrates the feasibility of such calculations, although they have not been performed for the target biphenyl (B1667301) compound.

NMR Chemical Shift Calculations

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is another powerful application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can provide theoretical chemical shifts that correlate well with experimental values, aiding in signal assignment and structure verification. uni-regensburg.demdpi.com Studies have shown that for fluorine-containing compounds, the inclusion of diffuse functions in the basis set is crucial for obtaining accurate ¹⁹F NMR chemical shift predictions. nih.gov However, no specific NMR calculation data has been published for this compound.

UV-Vis Absorption Spectra and Electronic Transitions (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules. github.commdpi.com This theoretical approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. youtube.com The output provides information on the maximum absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption band, and the primary molecular orbitals involved in the transition. mdpi.comyoutube.com

The predicted spectrum for a related compound, using the B3LYP functional, illustrates the type of data obtained from a TD-DFT calculation.

| Excited State | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|

| S1 | 350 | 0.85 | HOMO -> LUMO (95%) | π → π |

| S2 | 295 | 0.15 | HOMO-1 -> LUMO (88%) | π → π |

| S3 | 260 | 0.40 | HOMO -> LUMO+1 (92%) | π → π* |

Note: The data in this table is illustrative for a similar aromatic compound and not specific to this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. wikipedia.org The energies of these orbitals and the gap between them are critical descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties. youtube.comacadpubl.eu

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.comnumberanalytics.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comnumberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. schrodinger.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Conversely, a small energy gap suggests the molecule is more reactive and can be easily excited. schrodinger.com

For conjugated systems, increasing conjugation tends to raise the HOMO energy level and lower the LUMO energy level, thereby decreasing the HOMO-LUMO gap. nih.gov In this compound, the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing fluorine atoms (-F) influence the energies of the frontier orbitals. DFT calculations are used to determine these energy values.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.85 |

| E(LUMO) | -1.05 |

| Energy Gap (ΔE) | 4.80 |

Note: The data in this table is a representative example for a substituted biphenyl system and is not the specific calculated data for this compound.

Charge Transfer Characteristics

The nature of electronic transitions can be further understood by analyzing the charge transfer characteristics. chemrxiv.org In donor-acceptor systems, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. An electronic transition from the HOMO to the LUMO thus results in an intramolecular charge transfer (ICT). rsc.org

In this compound, the methoxy-substituted phenyl ring acts as the electron-donating moiety, while the difluoro-substituted phenyl ring acts as the electron-accepting moiety. Therefore, the HOMO is expected to be predominantly located on the methoxy-phenyl group, and the LUMO on the difluorophenyl group. The HOMO → LUMO transition would correspond to a significant transfer of electron density from the donor ring to the acceptor ring, a key characteristic for applications in optoelectronics. chemrxiv.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map displays different values of electrostatic potential on the electron density surface, color-coded for interpretation. researchgate.net

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack. researchgate.net

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These areas are susceptible to nucleophilic attack. researchgate.net

Green Regions : Represent neutral or zero potential. researchgate.net

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the methoxy group and the fluorine atoms due to their high electronegativity. A positive potential (blue) might be observed around the hydrogen atoms of the phenyl rings. This visualization provides crucial insights into intermolecular interactions and the reactive behavior of the molecule. scispace.com

Thermodynamic Properties and Stability Studies

Computational chemistry allows for the prediction of various thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy, which are vital for understanding a compound's stability and reaction energetics. mdpi.com For substituted biphenyls, stability is also influenced by steric factors, such as the dihedral angle between the two phenyl rings.

Studies on similar molecules like 4-methoxybiphenyl (B1664174) show that thermodynamic parameters can be derived from both experimental methods and theoretical calculations. mdpi.com For instance, the standard molar vaporization enthalpy (Δl g H m o (298.15 K)) for 4-methoxybiphenyl has been determined to be approximately 79.9 ± 0.9 kJ·mol⁻¹. mdpi.com Such data is critical for applications involving phase transitions, such as in liquid crystal technologies. Theoretical calculations using methods like G4 can predict reaction enthalpies for processes like dehydrogenation, providing insight into the molecule's potential use in hydrogen storage systems. mdpi.com

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant intramolecular charge transfer characteristics, like this compound, are candidates for non-linear optical (NLO) materials. doi.org NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies or phases. researchgate.net

Mechanistic Studies and Reaction Dynamics

Elucidation of Reaction Pathways in Synthesis

The formation of 2,4-Difluoro-4'-methoxybiphenyl, a biaryl compound, often involves cross-coupling reactions. The elucidation of the precise reaction pathways, including the characterization of transient species, is a key area of research.

Intermediate Identification and Stability

The synthesis of biaryl compounds like this compound via palladium-catalyzed cross-coupling reactions proceeds through a series of identifiable intermediates. nih.gov The catalytic cycle generally begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming an arylpalladium(II) halide intermediate. nih.gov This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst. nih.gov The stability of these intermediates can be influenced by factors such as the nature of the ligands, the solvent, and the specific substrates used.

In some related syntheses, three-membered ring halonium ion intermediates are proposed, which are then attacked by a nucleophile. beilstein-journals.org The stability of carbocations formed during such reactions can dictate the regioselectivity of the product. beilstein-journals.org

Organometallic Catalysis Mechanisms

The synthesis of this compound heavily relies on organometallic catalysis, most notably palladium-catalyzed cross-coupling reactions. nih.govtezu.ernet.in These reactions offer a versatile and efficient method for the construction of C-C bonds. tezu.ernet.in

Catalytic Cycles in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds. nih.gov The catalytic cycle for the formation of compounds like this compound is generally understood to proceed through three primary steps:

Oxidative Addition: A Pd(0) species reacts with an aryl halide (e.g., a difluorobromobenzene derivative) to form a Pd(II) intermediate. nih.gov

Transmetalation: The organoboron reagent (e.g., 4-methoxyphenylboronic acid) transfers the organic group to the palladium center, typically facilitated by a base. nih.gov

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

This cycle is highly efficient and tolerant of a wide range of functional groups. nih.gov

Interactive Table: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Reactants | Product | Catalyst State Change |

| Oxidative Addition | Aryl Halide, Pd(0) Complex | Arylpalladium(II) Halide | Pd(0) → Pd(II) |

| Transmetalation | Arylpalladium(II) Halide, Organoboron Reagent, Base | Diarylpalladium(II) Complex | No Change |

| Reductive Elimination | Diarylpalladium(II) Complex | Biaryl Product, Pd(0) Complex | Pd(II) → Pd(0) |

Role of Ligands and Metal Centers

The choice of ligand and metal center is critical in directing the outcome of cross-coupling reactions. nih.govnih.gov

Metal Centers: Palladium is the most widely used and versatile metal for cross-coupling reactions due to its high activity and functional group tolerance. tezu.ernet.in

Ligands: Ligands, such as phosphines, play a crucial role in stabilizing the palladium catalyst and modulating its reactivity and selectivity. nih.govnih.gov For instance, dialkylbiaryl phosphine (B1218219) ligands have been shown to be highly effective for a broad range of Suzuki-Miyaura cross-coupling reactions, enabling the use of less reactive coupling partners and facilitating reactions at lower temperatures. nih.gov The insertion of bulky ligands like tetrakis(triphenylphosphine)palladium(0) can promote heterocoupling over homocoupling, leading to higher yields of the desired product. mdpi.com The coordination of the metal to the nitrogen of an azomethine group and the oxygen of a hydroxyl group in Schiff base ligands has also been observed. nih.gov

Nucleophilic and Electrophilic Reaction Pathways

While the primary synthetic route to this compound involves organometallic cross-coupling, the reactivity of the molecule and its precursors can also be understood in terms of nucleophilic and electrophilic pathways.

In reactions involving the formation of halohydrins from alkenes, the process can be initiated by an electrophilic attack of a halogen cation (Br+ or I+) on the double bond, forming a cyclic halonium ion intermediate. beilstein-journals.org This intermediate is then susceptible to nucleophilic attack by a solvent molecule like DMSO. beilstein-journals.org

In the context of furoxan derivatives, the reaction of a dinitro compound with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride, proceeds via nucleophilic substitution to yield a difluoro product. mdpi.com

The electronic nature of the substituents on the aromatic rings of this compound will influence its susceptibility to further electrophilic or nucleophilic attack. The electron-withdrawing fluorine atoms will deactivate their ring towards electrophilic substitution, while the electron-donating methoxy (B1213986) group will activate its ring.

Substitution Mechanisms (e.g., SN1, SN2)

There are currently no available studies in the public domain that investigate the substitution mechanisms of this compound. The principles of nucleophilic aromatic substitution (SNAr) would likely govern reactions where a nucleophile replaces a leaving group on the aromatic rings. The presence of two fluorine atoms on one ring could make it susceptible to SNAr, but the specific conditions required and the preferred position of attack are undetermined.

Computational Mechanistic Insights and Validation

A thorough search of scientific databases reveals a significant gap in the computational analysis of this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting transition states, and validating experimental findings, no such studies have been published for this specific compound. Therefore, there are no computational insights or validations available to report.

Advanced Applications and Material Science Potential Non Clinical

Role as Synthetic Intermediates and Building Blocks

The biphenyl (B1667301) unit is a foundational structure in organic synthesis, and the specific functionalization pattern of 2,4-Difluoro-4'-methoxybiphenyl makes it a particularly interesting precursor for more complex molecular architectures.

Precursors for Polycyclic Aromatic Hydrocarbons and Complex Scaffolds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. nih.gov The synthesis of complex and functionalized PAHs is an active area of research, with applications ranging from organic electronics to materials science. Biphenyl derivatives often serve as key starting materials in the construction of these larger aromatic systems. For instance, methoxy-substituted dibenzofluorene (B14450075) derivatives have been synthesized, demonstrating that the methoxy (B1213986) group can be a useful handle for further functionalization or can influence the electronic properties of the final PAH. nih.govunivie.ac.at

Fluorinated biphenyls are also valuable precursors. The introduction of fluorine atoms can be used to control the regioselectivity of cyclization reactions and to build up the PAH skeleton. researchgate.net The synthesis of pinpoint-fluorinated phenacenes from 1,1-difluoro-1-alkenes possessing an o-biphenyl skeleton highlights a strategy where the fluorine substituents direct the formation of the larger aromatic structure. researchgate.net Given these precedents, this compound could serve as a valuable building block for the synthesis of novel, electronically-tuned PAHs, where the fluorine and methoxy groups can be used to modulate solubility, solid-state packing, and electronic properties.

Scaffold for Functional Materials Development

The inherent properties of the this compound scaffold, including its polarity and potential for intermolecular interactions, make it an attractive platform for the development of new functional materials. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the biphenyl core creates a significant dipole moment, which can influence the self-assembly and bulk properties of materials derived from it.

The synthesis of various mono- and dimethoxylated polychlorinated biphenyl derivatives has been achieved using fluoroarenes as starting materials, demonstrating the utility of the C-F bond in synthetic transformations to build more complex biphenyl systems. chemsoon.comnih.gov This suggests that the fluorine atoms in this compound could be selectively replaced or used as directing groups to introduce other functionalities, further expanding its utility as a scaffold.

Crystal Engineering and Solid-State Functional Materials

The arrangement of molecules in the solid state is critical for determining the properties of organic materials. The substituents on the this compound molecule are expected to play a significant role in directing its crystal packing and, consequently, its solid-state properties.

Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Transistors (OLETs))

Fluorinated and methoxy-substituted biphenyls are common components in materials designed for organic electronic devices. Their electronic properties, processability, and thermal stability can be fine-tuned through chemical modification.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials with specific energy levels are required for efficient charge injection, transport, and recombination to produce light. hoffmanchemicals.com Biphenyl derivatives are frequently used as host materials, charge transport materials, or emitters. nih.gov For example, 4,4′-N,N′-dicarbazole-biphenyl (CBP) has been used as a buffer layer in OLEDs to improve luminance efficiency. The introduction of fluorine atoms into the organic semiconductors used in OLEDs can enhance device performance.

Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Transistors (OLETs): The performance of OFETs and OLETs is also highly dependent on the molecular structure and solid-state packing of the organic semiconductor. Methoxybiphenyl derivatives have been investigated in the context of OFETs. The molecular design of such materials aims to optimize charge carrier mobility and device stability. While specific data for this compound is not available, the general properties of fluorinated biphenyls suggest potential applicability in these devices.

Below is a table summarizing the roles of related biphenyl compounds in organic electronics, from which the potential of this compound can be inferred.

| Compound/Material Class | Application | Role/Function |

| 4,4′-N,N′-dicarbazole-biphenyl (CBP) | OLEDs | Host material, hole-transporting layer |

| Fluorinated Biphenyls | OLEDs, OFETs | Charge transport, improved stability |

| Methoxybiphenyl Derivatives | OFETs | Active semiconductor layer |

Organic Laser Media and Optical Waveguides

The development of organic solid-state lasers and optical waveguides is a growing field of materials science. Materials for these applications must possess high photoluminescence quantum yields, good optical gain, and low optical loss.

While there is no direct evidence of this compound being used in these applications, structurally related compounds have shown promise. For instance, single crystals of 5,5'-Bis(4'-methoxybiphenyl-4-yl)-2,2'-bithiophene have been investigated as a medium for organic lasers.

Fluorinated polymers are widely used in the fabrication of optical waveguides due to their low refractive indices and low optical propagation losses at telecommunication wavelengths. univie.ac.at The presence of C-F bonds in this compound could contribute to a lower refractive index, a desirable property for cladding materials in waveguide structures.

Ligand Design in Catalysis

Biphenyl-based phosphine (B1218219) ligands are a cornerstone of modern catalysis, particularly in cross-coupling reactions. The steric and electronic properties of these ligands can be precisely tuned by modifying the biphenyl scaffold, which in turn influences the activity, selectivity, and stability of the metal catalyst.

The introduction of fluorine atoms to biphenyl phosphine ligands has been shown to accelerate gold(I) catalysis. The electron-withdrawing nature of the fluorine atoms can enhance the electrophilicity of the metal center, leading to more reactive catalytic intermediates. Similarly, methoxy groups on the biphenyl backbone can also influence the ligand's properties. Axially chiral biphenyl diphosphine ligands containing methoxy groups have been prepared and successfully applied in rhodium-catalyzed asymmetric hydrogenation. researchgate.net

Given these examples, a phosphine derivative of this compound could potentially serve as a valuable ligand in various catalytic transformations. The combination of fluoro and methoxy groups would offer a unique electronic profile, potentially leading to novel reactivity or improved catalytic performance. The table below illustrates the application of related biphenyl phosphine ligands in catalysis.

| Ligand Type | Metal | Catalytic Application |

| Fluorinated JohnPhos-type ligands | Gold(I) | Hydroarylation, Hydroindolynation |

| Methoxy-substituted biphenyl diphosphines | Rhodium | Asymmetric Hydrogenation |

Supramolecular Chemistry and Self-Assembly Based on Fluorinated Biphenyls

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. youtube.commdpi.com This principle of molecular self-assembly, driven by reversible and dynamic non-covalent interactions, is fundamental to the creation of complex and functional nanostructures. nih.govrsc.org In the realm of materials science, fluorinated biphenyls, including compounds like this compound, are exemplary building blocks for designing self-assembling systems due to the unique properties conferred by fluorine atoms.

Halogen Bonding: While fluorine is a weak halogen bond acceptor, under certain electronic conditions, it can participate in these interactions, which are analogous to hydrogen bonds. nih.gov

Hydrogen Bonding: Fluorine atoms can act as hydrogen bond acceptors, particularly in the presence of suitable donor groups (e.g., C-H⋯F interactions), influencing the crystal packing and conformational preferences of the molecules. rsc.org

π-π Stacking: The electron-withdrawing nature of fluorine can modify the quadrupole moment of the aromatic biphenyl system, affecting the geometry and strength of π-π stacking interactions between aromatic rings. mdpi.com

Dipole-Dipole Interactions: The strong C-F bond dipole moment is a dominant factor in the assembly of fluorinated compounds, promoting specific orientations to maximize electrostatic attraction. mdpi.combeilstein-journals.org

These weak, directional forces collectively guide fluorinated biphenyl molecules to self-organize into highly ordered supramolecular architectures, most notably liquid crystals. nih.gov

Detailed Research Findings: Fluorinated Biphenyls in Liquid Crystals

Fluorinated biphenyls and related terphenyls are a cornerstone of modern liquid crystal display (LCD) technology. nih.govresearchgate.net The number and position of fluorine substituents on the biphenyl core are critical design parameters that allow for the fine-tuning of the material's mesomorphic and electro-optic properties. beilstein-journals.orgresearchgate.net The primary function of the fluorine atoms is to increase the polarity and the longitudinal dipole moment of the molecule, which is essential for achieving the desired dielectric anisotropy (Δε), a key parameter for liquid crystal device performance. researchgate.net

Research on fluorinated terphenyls, which share the fluorinated biphenyl core, demonstrates how systematic changes in fluorination impact self-assembly into different liquid crystal phases. For instance, attaching two, three, or four lateral fluoro substituents to the core results in vastly different mesomorphic behaviors.

Difluoro analogues have been found to exhibit the smectic C phase over a wide temperature range, with narrower ranges for the smectic A and nematic phases. researchgate.net

Trifluoro analogues show lower melting points, with shorter-chain versions exhibiting a broad nematic phase, while longer-chain homologues favor a wide-range smectic C phase. researchgate.net

Tetrafluoroterphenyls exclusively display a nematic phase over a broad temperature range, completely suppressing the formation of smectic phases. researchgate.net

This demonstrates a clear structure-property relationship where the degree of fluorination directly controls the self-assembled phase. The balance of intermolecular forces is so delicate that adding or moving a single fluorine atom can switch the material from a more ordered smectic phase to a less ordered nematic phase, or vice versa. These materials are strong candidates for applications in both vertically aligned nematic (VAN) and ferroelectric liquid crystal (FLC) devices. researchgate.net

| Fluorination Pattern | Observed Liquid Crystal Phases | Key Properties & Potential Applications |

|---|---|---|

| Difluoro-terphenyls | Smectic C (wide range), Smectic A, Nematic | Suitable for ferroelectric liquid crystal (FLC) devices. researchgate.net |

| Trifluoro-terphenyls | Nematic (short chain), Smectic C (long chain) | Low melting points, useful for wide-temperature range nematic applications. researchgate.net |

| Tetrafluoro-terphenyls | Nematic (wide range), no smectic phases | Strong candidates for vertically aligned nematic (VAN) devices. researchgate.net |

Beyond liquid crystals, the principles of self-assembly guided by fluorination are applied to create other advanced materials like fluorescent organogels. acs.org In these systems, molecules assemble into a three-dimensional network that immobilizes a solvent. This assembly is driven by a combination of weak intermolecular interactions, including hydrogen bonding and π–π stacking, which can be precisely controlled by the inclusion of fluorine in the molecular structure. acs.org

Q & A

Advanced Research Question

- GC-MS : Detects volatile byproducts (e.g., residual solvents).

- Fluorescence Spectroscopy : Sensitive to aromatic impurities; derivatives with phenylboronic acid show λem = 400–450 nm .

- X-ray Crystallography : Resolves structural ambiguities (e.g., confirming methoxy group orientation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.